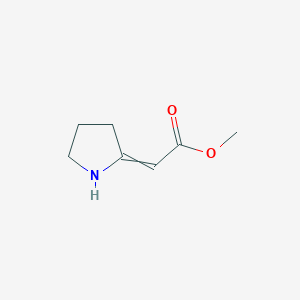
Methyl 2-pyrrolidin-2-ylideneacetate
Descripción general
Descripción
“Methyl 2-pyrrolidin-2-ylideneacetate” is a chemical compound that is used for pharmaceutical testing . It is also known as "Methyl 2-(pyrrolidin-2-ylidene)acetate" .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which includes “Methyl 2-pyrrolidin-2-ylideneacetate”, involves the use of different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-pyrrolidin-2-ylideneacetate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
Methyl 2-pyrrolidin-2-ylideneacetate: derivatives have been studied for their potential anti-fibrotic activities. These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs .
Aggregation-Induced Emission Enhancement (AIEE)
In the field of optical materials, derivatives of Methyl 2-pyrrolidin-2-ylideneacetate have been found to exhibit time-dependent AIEE properties. This characteristic is significant for the development of new fluorescent probes and materials .
Synthesis of Heterocyclic Compounds
The compound plays a crucial role in the synthesis of heterocyclic compounds, which are vital in drug discovery. Its derivatives are used to create complex structures that serve as key intermediates in medicinal chemistry .
Biological Importance in Medicinal Chemistry
Pyrrolidinone and pyrrolone moieties, closely related to Methyl 2-pyrrolidin-2-ylideneacetate , are essential pharmacophores in medicinal chemistry. They induce a wide range of pharmaceutical effects and are used to design bioactive agents .
Cognitive Enhancers
Derivatives of Methyl 2-pyrrolidin-2-ylideneacetate have been utilized as cognition enhancers. Compounds like piracetam and oxiracetam are examples of this application, showing selectivity for brain areas involved in knowledge acquisition and memory processes .
Antimicrobial and Anticancer Properties
The structural framework of Methyl 2-pyrrolidin-2-ylideneacetate is used to synthesize compounds with antimicrobial and anticancer properties. This is due to the presence of the pyrrolidinone ring, which is a common feature in many bioactive molecules .
Industrial Applications
Beyond medicinal applications, derivatives of Methyl 2-pyrrolidin-2-ylideneacetate find use in various industrial applications. They are involved in the synthesis of materials that require specific chemical properties .
Role in Drug Discovery and Development
The methylation process, which includes compounds like Methyl 2-pyrrolidin-2-ylideneacetate , is crucial in modulating the biological activity of chemical entities. This process is integral to the rational design of new drugs .
Safety and Hazards
Direcciones Futuras
“Methyl 2-pyrrolidin-2-ylideneacetate” holds immense potential for scientific research. It exhibits diverse properties, making it invaluable in various fields like pharmaceuticals, organic synthesis, and material science. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
methyl 2-pyrrolidin-2-ylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVWLHHVKYUADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740113 | |
| Record name | Methyl (pyrrolidin-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36625-47-5 | |
| Record name | Methyl (pyrrolidin-2-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

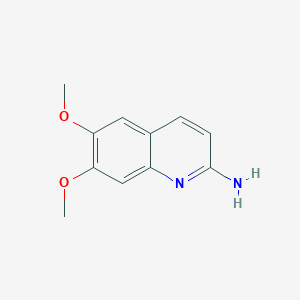
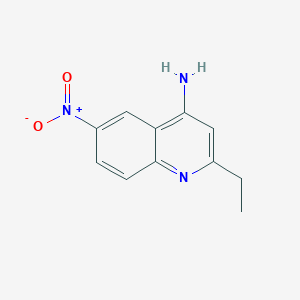

![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)
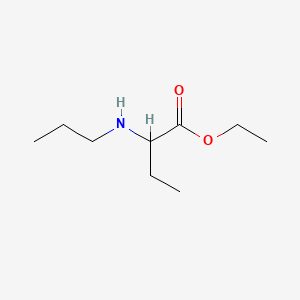
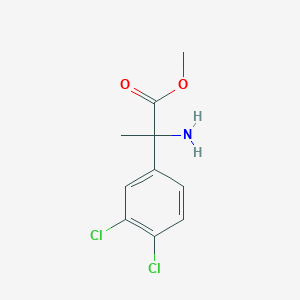
![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)



![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)
![3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429699.png)

![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)